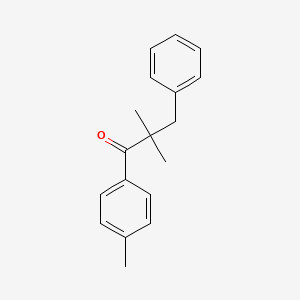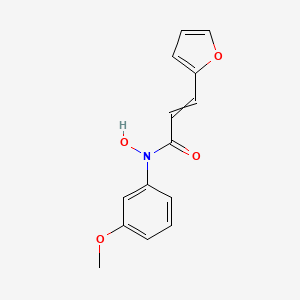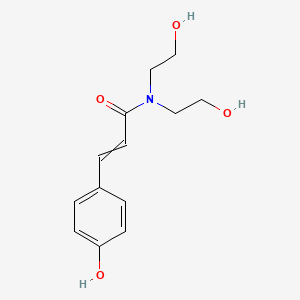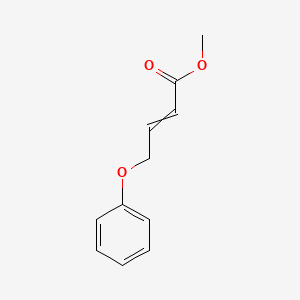![molecular formula C9H13I B14310687 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene CAS No. 113280-36-7](/img/structure/B14310687.png)
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene is a bicyclic organic compound with the molecular formula C9H13I. This compound features a unique structure characterized by a bicyclo[4.2.0]oct-1-ene core with an iodine atom and a methyl group attached to the seventh carbon atom. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene typically involves the iodination of 7-methylbicyclo[4.2.0]oct-1-ene. One common method is the electrophilic addition of iodine to the double bond of 7-methylbicyclo[4.2.0]oct-1-ene under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like silver nitrate may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 7-methylbicyclo[4.2.0]oct-1-ene.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution Reactions: Products include 7-azido-7-methylbicyclo[4.2.0]oct-1-ene, 7-thio-7-methylbicyclo[4.2.0]oct-1-ene, and 7-methoxy-7-methylbicyclo[4.2.0]oct-1-ene.
Oxidation Reactions: Products include 7-hydroxy-7-methylbicyclo[4.2.0]oct-1-ene and 7-oxo-7-methylbicyclo[4.2.0]oct-1-ene.
Reduction Reactions: The primary product is 7-methylbicyclo[4.2.0]oct-1-ene.
科学研究应用
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene involves its ability to undergo various chemical transformations. The iodine atom acts as a leaving group in substitution reactions, facilitating the introduction of different functional groups. In oxidation and reduction reactions, the compound’s bicyclic structure allows for the formation of stable intermediates, enabling the synthesis of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
- 7-Bromo-7-methylbicyclo[4.2.0]oct-1-ene
- 7-Chloro-7-methylbicyclo[4.2.0]oct-1-ene
- 7-Fluoro-7-methylbicyclo[4.2.0]oct-1-ene
Uniqueness
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and allows for the formation of a wider range of products. Additionally, the iodine atom’s ability to participate in various chemical transformations enhances the compound’s versatility in synthetic applications.
属性
CAS 编号 |
113280-36-7 |
|---|---|
分子式 |
C9H13I |
分子量 |
248.10 g/mol |
IUPAC 名称 |
7-iodo-7-methylbicyclo[4.2.0]oct-1-ene |
InChI |
InChI=1S/C9H13I/c1-9(10)6-7-4-2-3-5-8(7)9/h4,8H,2-3,5-6H2,1H3 |
InChI 键 |
VZJDDTSAQSEIEO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CCCCC21)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
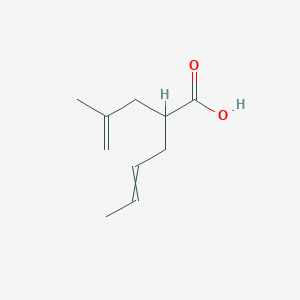
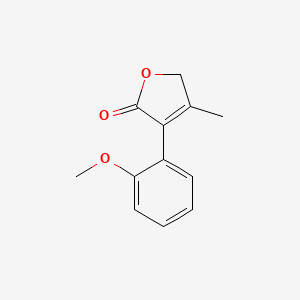
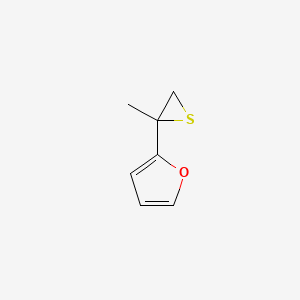

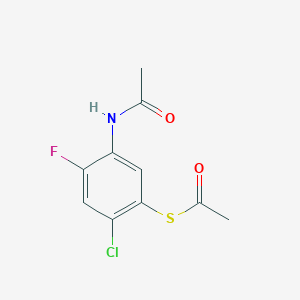
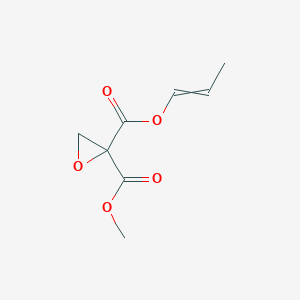
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)

![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
